2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including its role as an inhibitor of various kinases, which makes it a promising candidate for drug development.
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones have been reported to inhibit various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins inside a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
It can be inferred from related compounds that it may interact with its target proteins (such as tyrosine kinases) and inhibit their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Based on the inhibition of tyrosine kinases, it can be inferred that the compound may affect various signaling pathways within the cell, including those involved in cell growth, differentiation, and immune responses .
Result of Action
Based on the actions of similar compounds, it can be inferred that the inhibition of tyrosine kinases could lead to a disruption in cellular signaling pathways, potentially affecting cell growth and immune responses .
Biochemical Analysis
Biochemical Properties
The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of various tyrosine kinases , which are enzymes that catalyze the transfer of phosphate from ATP to tyrosine residues in proteins .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It acts as an inhibitor of Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through reactions such as the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that, upon further reaction, form the desired pyrido[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned reactions, with optimization for yield and purity through various purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to such reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrido[3,4-d]pyrimidine scaffold .
Scientific Research Applications
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit kinase inhibitory activity and are studied for their potential therapeutic applications.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimycobacterial activity, these compounds are structurally similar and share some biological activities with 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one.
Uniqueness
What sets this compound apart is its specific inhibitory activity against a broad range of kinases, making it a versatile compound in the field of medicinal chemistry. Its ability to selectively inhibit multiple targets provides a unique advantage in the development of multi-targeted therapies .
Properties
IUPAC Name |
2-amino-3H-pyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABAUOBYXWSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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